Cas no 2113776-82-0 (methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate)

methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate
- EN300-1938412
- 2113776-82-0
-
- Inchi: 1S/C10H11BrFNO2/c1-15-10(14)8(5-13)7-4-6(12)2-3-9(7)11/h2-4,8H,5,13H2,1H3
- InChI Key: BFLHCRPSYKVPOV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C(C(=O)OC)CN)F
Computed Properties
- Exact Mass: 274.99572g/mol
- Monoisotopic Mass: 274.99572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.3Ų
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938412-1.0g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1938412-5.0g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1938412-0.5g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1938412-5g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1938412-0.1g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1938412-10.0g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1938412-0.25g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1938412-1g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 1g |
$1029.0 | 2023-09-17 | ||
Enamine | EN300-1938412-2.5g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 2.5g |
$2014.0 | 2023-09-17 | ||
Enamine | EN300-1938412-0.05g |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate |
2113776-82-0 | 0.05g |
$864.0 | 2023-09-17 |
methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate Related Literature
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1. Book reviews
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
Additional information on methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate
Research Briefing on Methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate (CAS: 2113776-82-0) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate (CAS: 2113776-82-0) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This ester derivative, featuring a bromo-fluorophenyl moiety, serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of protease inhibitors and kinase-targeted therapeutics. Recent studies have highlighted its utility in constructing complex pharmacophores for drug discovery programs targeting inflammatory diseases and certain oncology indications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized the bromo substituent at the 2-position of the phenyl ring for subsequent palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 5-position contributed to enhanced metabolic stability of the final drug candidates. The ester group proved crucial for cell membrane permeability during in vitro assays, with the methyl ester showing optimal properties compared to longer alkyl chain analogs.
Structural activity relationship (SAR) studies involving this compound have revealed interesting insights into molecular recognition patterns. The spatial arrangement of the amino and ester functionalities creates a unique three-dimensional conformation that mimics natural peptide substrates, making it particularly valuable for designing transition-state analogs in protease inhibition. Recent crystallographic data (Nature Structural & Molecular Biology, 2024) shows how derivatives of 2113776-82-0 can occupy the S1' pocket of certain cysteine proteases with high affinity.
From a synthetic chemistry perspective, the compound has become a benchmark for evaluating new catalytic systems. A 2024 ACS Catalysis report detailed its use in testing novel photoredox catalysts for asymmetric amination reactions, achieving up to 98% enantiomeric excess. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (amino) groups on the aromatic ring creates an interesting electronic environment for studying catalyst-substrate interactions.
In drug metabolism studies, radiolabeled versions of methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate have been employed to track metabolic pathways. Recent findings indicate that the fluorine atom significantly reduces oxidative metabolism at the para position, while the bromine atom serves as a useful handle for tracking purposes. These properties make the compound particularly valuable in early ADME (Absorption, Distribution, Metabolism, and Excretion) screening during drug development.
The pharmaceutical industry has shown growing interest in this compound as evidenced by recent patent activity. A 2023 patent application (WO202318765A1) describes its use in preparing next-generation JAK-STAT inhibitors, where the bromine atom serves as a point for further derivatization to enhance target selectivity. Another application (US20240117324A1) highlights its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, leveraging both the aromatic system and the amino acid-like backbone for dual functionality.
Recent advances in continuous flow chemistry have also impacted the production scale-up of this compound. A 2024 Organic Process Research & Development publication demonstrated a 15-step continuous synthesis starting from simple aromatic precursors, achieving 76% overall yield with significantly reduced waste generation compared to batch processes. This development addresses previous supply chain challenges noted for this specialty chemical.
Looking forward, researchers anticipate expanded applications of 2113776-82-0 derivatives in targeted protein degradation strategies and as building blocks for covalent inhibitors. The compound's unique combination of functional groups and demonstrated versatility in medicinal chemistry make it likely to remain an important tool in drug discovery pipelines for the foreseeable future.
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